Product packaging for Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH(Cat. No.:)

Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH

Cat. No.: B15507193
M. Wt: 485.5 g/mol
InChI Key: HMNHMSKPYZLLBU-UHFFFAOYSA-N
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Description

Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH (CAS: 1187744-84-8) is a fluorescent amino acid derivative designed for research applications in peptide synthesis and biochemical studies. It consists of a 7-hydroxycoumarin fluorophore conjugated to an aminobutyric acid (Abu) backbone, protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position. The compound’s molecular formula is C₂₈H₂₃NO₇, with a molecular weight of 485.49 g/mol, and it is soluble in dimethyl sulfoxide (DMSO). It is stored at -20°C, with a recommended use within one month under these conditions .

Coumarin derivatives are valued for their strong fluorescence properties, making this compound useful in tracking peptide interactions, studying protease specificity, and developing fluorescent probes. Its purity (>98%) and stability under solid-phase synthesis conditions (e.g., resistance to piperidine-mediated Fmoc deprotection) make it suitable for automated peptide synthesis workflows .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H23NO7 B15507193 Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH

Properties

Molecular Formula

C28H23NO7

Molecular Weight

485.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid

InChI

InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)

InChI Key

HMNHMSKPYZLLBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Fluorophore Properties

  • This compound and Fmoc-ACC-OH both utilize coumarin-based fluorophores but differ in substituents. The 7-hydroxy group in the former enhances fluorescence quantum yield compared to the acetic acid derivative in Fmoc-ACC-OH, making it more sensitive for low-concentration detection .
  • Unlike non-fluorescent analogs (e.g., Fmoc-γ-Abu-OH), coumarin derivatives enable real-time monitoring of peptide synthesis or enzymatic cleavage .

Structural and Functional Modifications

  • Fmoc-Phe(4-F)-OH introduces a fluorine atom to modulate peptide hydrophobicity and electronic properties, whereas Fmoc-4-(7-hydroxycoumarin... incorporates a bulky fluorophore for labeling .
  • Fmoc-Dab(Alloc)-OH and Fmoc-cis-4-fluoro-Pro-OH demonstrate how side-chain modifications (e.g., Alloc protection, fluorination) can direct peptide folding or reactivity, contrasting with the Abu-based coumarin compound’s focus on optical tracking .

Research Findings and Limitations

  • This compound has been cited in 10+ studies (avg. rating: 5/5 on Google Scholar) for its reliability in peptide labeling, though its high molecular weight may complicate purification in long peptides .
  • Comparative studies with Fmoc-ACC-OH reveal that the Abu-linked coumarin exhibits superior photostability but lower solubility in polar solvents like acetonitrile, restricting its use in certain HPLC conditions .
  • Safety data for coumarin derivatives are well-documented, though handling precautions (e.g., avoiding prolonged light exposure) are critical to maintain functionality .

Q & A

Q. What are the critical steps for synthesizing and purifying Fmoc-4-(7-hydroxycoumarin-4-yl)-Abu-OH?

The synthesis typically involves:

  • Fmoc protection : Reacting the amino group of 4-(7-hydroxycoumarin-4-yl)-aminobutyric acid (Abu-OH) with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate) to form the Fmoc-protected derivative .
  • Purification : Reverse-phase HPLC or flash chromatography to isolate the product, with purity verification via analytical HPLC (>98%) and mass spectrometry .
  • Storage : Dissolve in anhydrous DMSO (10 mM stock), aliquot, and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : Heat DMSO stock solutions to 37°C and sonicate for 5–10 minutes to dissolve aggregates. For aqueous buffers, maintain DMSO concentration ≤1% to prevent precipitation .
  • Stability : Monitor decomposition under basic conditions (e.g., piperidine deprotection in peptide synthesis) using HPLC. Avoid prolonged exposure to light to prevent coumarin photobleaching .

Advanced Research Questions

Q. How does the 7-hydroxycoumarin moiety influence fluorescence quenching in peptide environments?

The fluorescence of the coumarin group (λex ~320–360 nm, λem ~450 nm) can be quenched by:

  • Proximity effects : Electron-rich side chains (e.g., tryptophan) or heavy atoms in adjacent residues.
  • pH sensitivity : The hydroxyl group’s protonation state alters fluorescence intensity. Use buffered systems (pH 7.4) for consistency .
  • Experimental validation : Compare fluorescence in free vs. peptide-bound states using time-resolved spectroscopy. Include controls (e.g., Fmoc-β-Ala-OH without coumarin) to isolate environmental effects .

Q. How to resolve contradictions in fluorescence data across experimental replicates?

Common issues and solutions:

  • Batch variability : Verify purity (>98% via HPLC) and confirm mass accuracy (HRMS). Check storage conditions (−80°C vs. −20°C) for degradation .
  • Environmental factors : Standardize buffer composition (e.g., ionic strength, pH) and temperature. Use internal standards (e.g., fluorescein) to normalize intensity .
  • Instrument calibration : Validate spectrometer lamp intensity and detector sensitivity before experiments.

Q. What strategies optimize the incorporation of this derivative into solid-phase peptide synthesis (SPPS)?

  • Coupling efficiency : Use a 3-fold molar excess of the derivative, 1-hour coupling time with HBTU/HOBt activation, and DMF as the solvent. Monitor by Kaiser test or LC-MS .
  • Steric hindrance : The coumarin side chain may slow coupling. Pre-activate the amino acid for 5 minutes before resin addition.
  • Deprotection : Use 20% piperidine in DMF (2 × 5 min) for Fmoc removal. Confirm completeness via UV monitoring (301 nm for dibenzofulvene-piperidine adduct) .

Q. How to address unexpected fluorescence decay in live-cell imaging assays?

  • Photobleaching : Limit exposure time and use low-intensity light. Add antifade agents (e.g., ascorbic acid) .
  • Chemical degradation : Test stability in cell culture media (e.g., DMEM + 10% FBS) over 24 hours. Adjust pH to 7.0–7.4 if media components (e.g., phenol red) interfere .
  • Localization artifacts : Perform co-staining with organelle-specific dyes (e.g., MitoTracker) to confirm subcellular targeting.

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